molecular formula C15H14O6 B442412 Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate CAS No. 332165-50-1

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Cat. No.: B442412
CAS No.: 332165-50-1
M. Wt: 290.27g/mol
InChI Key: ZSVNXMACJMHFDO-UHFFFAOYSA-N
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Description

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate is an organic compound with the molecular formula C15H14O6 It is a derivative of furan, a heterocyclic organic compound, and contains both methoxy and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate typically involves the reaction of 5-hydroxymethylfurfural with 4-formyl-2-methoxyphenol in the presence of a suitable esterification agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The reaction mixture is refluxed for several hours to ensure complete esterification, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its furan ring structure also contributes to its stability and versatility in various chemical reactions .

Properties

IUPAC Name

methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-18-14-7-10(8-16)3-5-12(14)20-9-11-4-6-13(21-11)15(17)19-2/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVNXMACJMHFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353342
Record name methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332165-50-1
Record name methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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